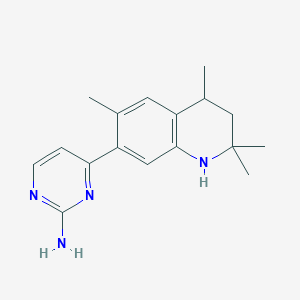
4-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The tetrahydroquinoline derivative and a suitable pyrimidine precursor.
Reaction Conditions: This step may involve nucleophilic substitution or condensation reactions, typically under reflux conditions with solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine typically involves multi-step organic reactions
-
Preparation of Tetrahydroquinoline Core
Starting Materials: 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: This step often involves cyclization reactions under acidic or basic conditions, using catalysts such as Lewis acids or bases.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrimidine or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine or quinoline derivatives.
Scientific Research Applications
4-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A compound with a similar tetramethyl structure but different functional groups.
2,2,6,6-Tetramethyl-4-piperidinone: Another tetramethyl compound with a piperidinone ring.
Uniqueness
4-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine is unique due to its combination of a tetrahydroquinoline and pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22N4 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-(2,2,4,6-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H22N4/c1-10-7-12-11(2)9-17(3,4)21-15(12)8-13(10)14-5-6-19-16(18)20-14/h5-8,11,21H,9H2,1-4H3,(H2,18,19,20) |
InChI Key |
NZXBHGWKIKABCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C3=NC(=NC=C3)N)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















